molecular formula C8H6Br2ClNO2 B11792116 Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate

Cat. No.: B11792116
M. Wt: 343.40 g/mol
InChI Key: FMVMOXURAZQEMJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is a chemical compound with the molecular formula C8H6Br2ClNO2 It is a derivative of nicotinic acid and features bromine, chlorine, and methyl groups attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate typically involves the bromination of methyl 6-chloronicotinate. The process begins with the chlorination of nicotinic acid to form methyl 6-chloronicotinate. This intermediate is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce the bromine atoms at the 5 and 2 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the corresponding carboxylic acid derivative .

Scientific Research Applications

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting nicotinic receptors or enzymes involved in metabolic pathways.

    Material Science:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the nicotinate moiety can interact with nicotinic receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-(bromomethyl)benzoate: Similar structure but lacks the chlorine atom.

    Methyl 2-bromo-5-chlorobenzoate: Similar structure but lacks the second bromine atom.

    Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the bromomethyl group.

Uniqueness

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is unique due to the presence of both bromine and chlorine atoms on the nicotinate structure. This combination of halogens can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and drug development .

Biological Activity

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate (CAS No. 1256789-01-1) is a halogenated derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound's unique structure, featuring multiple halogen substituents, positions it as a candidate for various pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

This compound has the following chemical characteristics:

  • Molecular Formula : C₇H₅Br₂ClN₄O₂
  • Molecular Weight : 264.50 g/mol
  • InChI Key : Not available in the provided data
  • Log P (Partition Coefficient) : Indicates moderate lipophilicity, suggesting potential for membrane permeability.
PropertyValue
Molecular FormulaC₇H₅Br₂ClN₄O₂
Molecular Weight264.50 g/mol
Boiling PointNot available
Log PModerate

This compound exhibits several biological activities attributed to its structural components:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The halogenated structure may enhance cytotoxicity towards cancer cell lines, particularly in colon cancer models.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways could position it as a therapeutic agent for metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of chloronicotinate compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human colon cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
  • Enzyme Interaction Studies : Research indicated that this compound acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and can affect the pharmacokinetics of co-administered drugs .

Table 2: Summary of Biological Activities

Activity TypeDetails
AntimicrobialActive against Staphylococcus aureus
AnticancerCytotoxic to colon cancer cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes

Toxicological Profile

While the biological activities are promising, the toxicological profile must also be considered:

  • Acute Toxicity : Limited data suggest low acute toxicity; however, further studies are necessary to establish safe dosage levels.
  • Chronic Effects : Long-term exposure studies are required to assess potential carcinogenic effects or reproductive toxicity.

Safety Data Summary

Toxicity TypeFindings
Acute ToxicityLow toxicity observed in preliminary tests
Chronic EffectsNot fully investigated

Properties

Molecular Formula

C8H6Br2ClNO2

Molecular Weight

343.40 g/mol

IUPAC Name

methyl 5-bromo-2-(bromomethyl)-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C8H6Br2ClNO2/c1-14-8(13)4-2-5(10)7(11)12-6(4)3-9/h2H,3H2,1H3

InChI Key

FMVMOXURAZQEMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1CBr)Cl)Br

Origin of Product

United States

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